molecular formula C5H11NO2 B1666868 Betaine CAS No. 107-43-7

Betaine

Cat. No.: B1666868
CAS No.: 107-43-7
M. Wt: 117.15 g/mol
InChI Key: KWIUHFFTVRNATP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . It primarily targets homocysteine , a non-proteinogenic α-amino acid . This compound acts as a methyl group donor in the conversion of homocysteine to methionine . This reaction is catalyzed by the enzyme This compound-homocysteine methyltransferase (BHMT) , which is mainly expressed in the liver and kidneys .

Mode of Action

This compound donates a methyl group to homocysteine, forming N,N-dimethylglycine and L-methionine . Methionine is then converted to S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Biochemical Pathways

This compound is involved in the methionine cycle , where it plays a pivotal role in numerous pathways . It participates in the remethylation of homocysteine to methionine, which is then converted to SAM . SAM is a universal methyl donor, contributing to the methylation of a wide range of substrates, including DNA, proteins, and lipids .

Pharmacokinetics

This compound can be obtained from dietary sources or synthesized endogenously from choline . After ingestion, this compound is absorbed from the duodenal enterocytes into circulation . It is then transported to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . The removal of this compound from the body is primarily by metabolism, with minimal urinary excretion, even after high amounts of this compound consumption .

Result of Action

The primary result of this compound’s action is the reduction of plasma homocysteine levels . Elevated homocysteine levels are associated with an increased risk of cardiovascular diseases . Therefore, this compound’s ability to lower homocysteine levels contributes to its cardioprotective effects . Additionally, this compound has been shown to have potential benefits for fighting heart disease, improving body composition, and promoting muscle gain and fat loss due to its abilities to promote protein synthesis in the body .

Action Environment

This compound’s action is influenced by environmental factors such as osmotic stress, temperature stress, and drought . As an osmoprotectant, this compound helps to maintain normal cell volume under osmotic stress . It can accumulate to molar concentrations, providing protection against protein denaturation . Therefore, the efficiency of this compound’s transport systems usually increases at high osmolalities, with transcriptional and post-transcriptional adjustments occurring in response to changes in osmotic stress .

Biochemical Analysis

Biochemical Properties

Betaine plays a pivotal role in numerous pathways, including the methionine cycle . Due to its ability to donate a methyl group, it interacts with enzymes, proteins, and other biomolecules . For instance, this compound donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme this compound-homocysteine methyltransferase (BHMT) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . A this compound-deficient diet can disturb several cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria, and participates in the methionine cycle .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the methionine cycle . It interacts with enzymes or cofactors, and it affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol L −1 with a median plasma concentration of 27.8 µmol L −1 . It is carried to the liver and kidneys where it is catabolized .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine can be synthesized through the oxidation of choline. The process involves two main steps: the oxidation of choline to this compound aldehyde, followed by the oxidation of this compound aldehyde to this compound . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as sugar beets. The extraction process includes steps like accelerated solvent extraction coupled with solid-phase extraction . This method ensures high recovery rates and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Betaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Betaine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Betaine is often compared with other similar compounds, such as:

Uniqueness of this compound: this compound’s unique combination of osmoprotective and methyl donor properties makes it distinct from other similar compounds. Its ability to stabilize proteins and enzymes under stress conditions, along with its role in methylation reactions, highlights its versatility and importance in various biological and industrial applications .

Properties

IUPAC Name

2-(trimethylazaniumyl)acetate
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InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
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InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-]
Source PubChem
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Molecular Formula

C5H11NO2
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Related CAS

590-46-5 (hydrochloride)
Record name Betaine
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DSSTOX Substance ID

DTXSID8022666
Record name Betaine
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Molecular Weight

117.15 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury
Record name Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt
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Record name Betaine
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Solubility

Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol)
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Vapor Pressure

0.00000053 [mmHg]
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Mechanism of Action

Homocystinuria is a hereditary disorder characterized by high levels of the amino acid homocysteine. This condition can be caused by deficiencies or defects in cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl). CBS converts homocysteine to cystathionine, and a deficiency in this enzyme can lead to an accumulation of homocysteine. MTHFR is responsible for producing 5-methyltetrahydrofolate, a methyl donor that participates in the conversion of homocysteine back to methionine; therefore, an MTHFR deficiency can also lead to homocystinuria. Additionally, a defect in cobalamin (vitamin B12) cofactor metabolism can lead to homocystinuria, since a metabolite of cobalamin (methylcobalamin) promotes the conversion of homocysteine to methionine. Betaine transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG). In patients with homocystinuria, betaine reduces homocysteine levels and improves health outcomes., Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis)., Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations., Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate., Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme.
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Color/Form

Deliquescent scales or prisms

CAS No.

107-43-7
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Melting Point

301-305°C, Decomposes around 293 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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